molecular formula C12H8Cl2N4O B1462375 1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 125240-57-5

1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B1462375
CAS No.: 125240-57-5
M. Wt: 295.12 g/mol
InChI Key: NBGZIYOCPHNYOG-UHFFFAOYSA-N
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Description

1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2,4-dichlorophenylmethyl substituent at the 1-position and a hydroxyl group at the 4-position. The 2,4-dichlorophenyl group introduces electron-withdrawing chlorine atoms, which enhance lipophilicity and influence molecular interactions. The compound’s synthesis likely follows POCl3-catalyzed cyclization or Vilsmeier–Haack reagent-mediated routes, as seen in structurally related derivatives .

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N4O/c13-8-2-1-7(10(14)3-8)5-18-11-9(4-17-18)12(19)16-6-15-11/h1-4,6H,5H2,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGZIYOCPHNYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C3=C(C=N2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol, also known by its CAS number 125240-57-5, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic potentials of this compound based on diverse research findings.

  • Molecular Formula : C12H8Cl2N4O
  • Molecular Weight : 295.12 g/mol
  • IUPAC Name : this compound
  • Appearance : Powder
  • Storage Temperature : Room Temperature

Anticancer Properties

Research has indicated that compounds containing a pyrazolo[3,4-d]pyrimidine structure exhibit significant anticancer activity. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and apoptosis.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
HeLa (cervical)5.2Inhibition of EPH receptor signaling
MCF7 (breast)3.8Induction of apoptosis via caspase activation
A549 (lung)4.5Targeting MAPK pathway

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes that play crucial roles in cancer progression and other diseases. Notably, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), which is vital for nucleotide synthesis.

Table 2: Enzyme Inhibition Data

Enzyme TargetIC50 (µM)Reference
Dihydrofolate Reductase (DHFR)2.3
Protein Kinase B (AKT)1.9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Tyrosine Kinases : The compound inhibits receptor tyrosine kinases involved in cell signaling pathways that regulate cell division and survival.
  • Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Activity : Some studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress within cells.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

  • A study conducted on breast cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .
  • Another research effort focused on lung cancer cells revealed that the compound inhibited tumor growth in vivo when administered in a murine model, suggesting its potential for development as a therapeutic agent .

Scientific Research Applications

Medicinal Chemistry

1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol has been investigated for its potential as a therapeutic agent. Its structural similarity to other biologically active compounds suggests it may exhibit various pharmacological effects.

Potential Therapeutic Areas :

  • Anticancer Activity : Preliminary studies indicate that derivatives of pyrazolo[3,4-d]pyrimidines may possess anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis. Research has shown that modifications to the pyrazolo-pyrimidine scaffold can enhance cytotoxicity against specific cancer lines .
  • Anti-inflammatory Effects : Compounds within this class have been studied for their ability to modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .

Enzyme Inhibition Studies

Research has highlighted the compound's potential as an enzyme inhibitor. Specifically, it may inhibit kinases involved in various signaling pathways, which is crucial for the development of targeted therapies in cancer treatment. Inhibitory assays have demonstrated its effectiveness against certain kinases that are often overexpressed in tumors .

Antimicrobial Properties

The compound's antimicrobial activity has also been explored. Studies suggest that it may exhibit activity against a range of bacteria and fungi, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Studies

Several case studies illustrate the applications of this compound:

StudyFocusFindings
Anticancer Activity Study (2022) Evaluated against breast cancer cell linesShowed significant reduction in cell viability at micromolar concentrations
Inflammation Modulation Study (2023) Assessed in vitro effects on cytokine productionReduced TNF-alpha and IL-6 levels in activated macrophages
Antimicrobial Efficacy Trial (2024) Tested against common bacterial strainsDemonstrated inhibition of growth in Staphylococcus aureus and E. coli

Chemical Reactions Analysis

Alkylation and Substitution Reactions

The hydroxyl group at position 4 and the pyrazole nitrogen atoms serve as nucleophilic sites for alkylation and substitution.

Reaction TypeReagents/ConditionsProduct/OutcomeReference
O-Alkylation Methyl iodide, K₂CO₃, DMF, 80°CFormation of 4-methoxy derivative, enhancing lipophilicity for biological assays
N-Alkylation Benzyl bromide, NaH, THF, refluxSubstitution at N1 position, yielding analogs with modulated kinase inhibition
  • The dichlorophenyl group stabilizes intermediates via electron-withdrawing effects, facilitating nucleophilic attack at reactive positions.

  • Alkylation at the hydroxyl group often precedes further functionalization for drug discovery applications .

Condensation and Cyclization

The pyrazolo[3,4-d]pyrimidine scaffold participates in cyclocondensation with carbonyl-containing reagents.

Example Reaction Pathway

  • Condensation with Aldoses :

    • Reacted with D-glucose or D-xylose in acetic acid to form glycosylated derivatives .

    • Products showed improved solubility and potential for targeted drug delivery .

SubstrateConditionsYieldApplication
D-GlucoseAcetic acid, 60°C, 12 h68%Glycosylated analogs for prodrugs
Ethoxymethylene malononitrileReflux in ethanol, 6 h75%Precursor for fused heterocycles

Electrophilic Aromatic Substitution

The dichlorophenyl ring undergoes halogenation and nitration under controlled conditions.

ReactionReagentsPosition SelectivityOutcome
Nitration HNO₃/H₂SO₄, 0°CPara to Cl substituentIntroduced nitro group for SAR studies
Sulfonation SO₃/DMF, 50°CMeta to Cl substituentEnhanced water solubility
  • Steric hindrance from the dichlorophenyl group directs electrophiles to less substituted positions.

Coordination Chemistry

The compound acts as a ligand for metal ions, forming complexes with catalytic and therapeutic potential.

Metal IonSolvent SystemComplex StructureApplication
Cu(II)Methanol/waterOctahedral geometryAnticancer activity studies
Pt(II)DMF, 70°CSquare planarDNA intercalation agents
  • Coordination occurs via the pyrimidine nitrogen and hydroxyl oxygen.

Enzymatic Interactions

The compound inhibits kinases through hydrogen bonding and hydrophobic interactions:

Target EnzymeBinding Interactions (Key Residues)IC₅₀ (μM)Citation
CDK2 Hydrogen bonds with Val960.12
BRAF V600E Interaction with Asp594, Glu5010.08
  • Methylation at N1 improves BRAF inhibition by 100-fold due to hydrophobic stabilization .

Degradation Pathways

Stability studies under acidic/basic conditions reveal degradation mechanisms:

ConditionDegradation ProductHalf-Life (h)Notes
pH 1.2 (HCl) Cleavage of pyrazole-pyrimidine bond2.3Rapid decomposition
pH 9.0 (NaOH) Hydrolysis of dichlorophenyl group8.7Forms phenolic derivatives

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogs:

Compound Name Substituent (1-Position) Molecular Weight (g/mol) Solubility Melting Point (°C)
1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol 2,4-Dichlorophenylmethyl ~322.1 (calculated) Low (predicted) Not reported
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol 4-Chlorophenyl 246.66 Sparingly soluble in water >340
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol Phenyl 212.21 Soluble in dilute alkali Not reported
1-(2,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol 2,4-Difluorophenyl ~250.2 (calculated) Not reported Not reported
1-(3-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol 3-Methylphenyl 226.24 Similar to phenyl analog Not reported

Key Observations:

  • Substituent Effects : The 2,4-dichlorophenylmethyl group in the target compound increases molecular weight and lipophilicity compared to simpler aryl substituents (e.g., phenyl or chlorophenyl). This may reduce aqueous solubility but enhance membrane permeability and target binding .
  • Melting Points : Chlorine-substituted derivatives (e.g., 1-(4-chlorophenyl)) exhibit high melting points (>340°C), suggesting strong intermolecular forces and crystalline stability .
  • Solubility: The hydroxyl group at the 4-position confers some polarity, but bulky substituents like 2,4-dichlorophenylmethyl likely counteract this, leading to poor solubility in water and ethanol .

Stability and Reactivity

  • Tautomerism : The 4-hydroxyl group allows tautomerism between pyrazolo[3,4-d]pyrimidin-4-ol and pyrazolo[3,4-d]pyrimidin-4-one forms, influencing reactivity and solubility .
  • Stability : Chlorine substituents increase resistance to oxidative degradation compared to methyl or hydrogen analogs .

Preparation Methods

Formation of Pyrazolo[3,4-d]pyrimidine Core

  • Starting Materials: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate or related pyrimidine esters are commonly used as starting materials.
  • Hydrazine Reaction: The pyrimidine ester is reacted with hydrazine derivatives (e.g., hydrazine hydrate or substituted hydrazines) in tetrahydrofuran or ethanol under reflux conditions for 18 hours. This step forms the hydrazino-pyrimidine intermediate.
  • Cyclization: Subsequent acid treatment (e.g., trifluoroacetic acid in dichloromethane at 0–20 °C for 12 hours) promotes cyclization to the pyrazolo[3,4-d]pyrimidine ring system.
  • Work-up: Neutralization with sodium hydroxide solution followed by acidification and extraction yields the pyrazolo[3,4-d]pyrimidin-3-one or related intermediates as solids with yields around 70–80%.

Hydroxylation at the 4-Position

  • The 4-ol functionality is generally introduced during the cyclization step or via hydrolysis of 4-chloro or 4-oxo intermediates under acidic or basic conditions.
  • Hydroxylation is confirmed by characteristic NMR signals and mass spectrometry.

Representative Experimental Data Table

Step Reagents & Conditions Description Yield (%) Notes
1 Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate + Hydrazine hydrate; reflux in THF for 18 h Formation of hydrazino-pyrimidine intermediate 85 Reflux under inert atmosphere
2 Trifluoroacetic acid in CH2Cl2, 0–20 °C, 12 h Cyclization to pyrazolo[3,4-d]pyrimidin-3-one 76 Followed by neutralization and extraction
3 Copper(I) iodide, potassium carbonate, N,N'-dimethylethylenediamine, 1,4-dioxane, 95 °C, 1–12 h Copper-catalyzed coupling with 2,4-dichlorobenzyl halide 50–80 Purification by crystallization or chromatography

Spectroscopic and Analytical Confirmation

  • 1H NMR: Characteristic singlets and doublets corresponding to aromatic protons and benzylic methylene protons confirm substitution.
  • Mass Spectrometry (ESI-MS): Molecular ion peaks consistent with the molecular weight of 1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
  • Elemental Analysis: Confirms purity and composition matching theoretical values.

Summary of Research Findings

  • The copper(I)-catalyzed cross-coupling approach is a reliable and versatile method for introducing the 2,4-dichlorobenzyl group onto the pyrazolo[3,4-d]pyrimidine core.
  • The use of N,N'-dimethylethylenediamine as a ligand and potassium carbonate as base in 1,4-dioxane at elevated temperature is optimal for high yields.
  • The cyclization and hydroxylation steps are efficiently performed under acidic conditions with trifluoroacetic acid.
  • The overall synthetic route provides good yields and purity, suitable for further pharmacological evaluation.

Q & A

Q. Basic

  • NMR : 1H^1H- and 13C^{13}C-NMR identify substituent positions. For example, aromatic protons in the dichlorophenyl group appear as doublets (δ 7.2–7.8 ppm), while pyrimidine protons resonate near δ 8.5 ppm .
  • HPLC : Purity assessment (>95%) via reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 247 [M+H]+^+ ).

What strategies resolve contradictions in biological activity data across studies?

Advanced
Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies include:

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., fixed pH, temperature) .
  • Analytical Rigor : Use orthogonal methods (e.g., LC-MS for purity, SPR for binding kinetics) to validate activity .
  • Structural Confirmation : Ensure synthesized batches match crystallographic data to rule out regioisomeric byproducts .

What safety protocols are essential when handling this compound?

Q. Basic

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HCl ).
  • Waste Management : Segregate halogenated waste for professional disposal .
  • Storage : Store at -20°C for long-term stability; transport at 0°C to prevent degradation .

How does substitution on the pyrazolo[3,4-d]pyrimidine core affect physicochemical properties?

Advanced
Substituents alter solubility, lipophilicity, and bioactivity:

  • Electron-Withdrawing Groups (e.g., Cl): Increase metabolic stability but reduce aqueous solubility (logP ~2.5 ).
  • Bulkier Groups (e.g., cyclopentyl): Enhance binding affinity via hydrophobic interactions but may hinder membrane permeability .
  • Polar Groups (e.g., -OH): Improve solubility but may introduce hydrogen bonding competition in target interactions .

How can computational modeling optimize derivative design for target selectivity?

Q. Advanced

  • Docking Studies : Use PyMOL or AutoDock to predict binding modes with kinases or enzymes (e.g., BTK inhibitors ).
  • QSAR Models : Correlate substituent electronic parameters (Hammett constants) with IC50_{50} values to prioritize synthetic targets .
  • MD Simulations : Assess conformational stability of ligand-receptor complexes over 100-ns trajectories .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Q. Advanced

  • Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., DMF/water ) or centrifugal partitioning.
  • Exothermic Reactions : Use jacketed reactors with controlled cooling to manage heat during benzylation .
  • Byproduct Formation : Monitor intermediates via inline FTIR to detect undesired substitutions early .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol

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